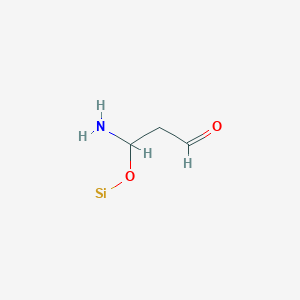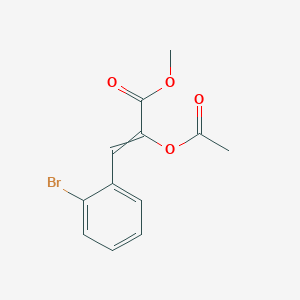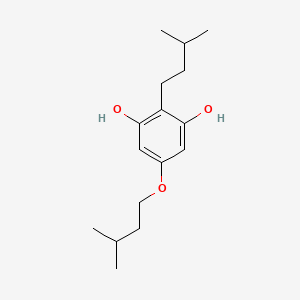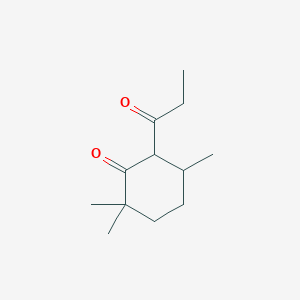![molecular formula C17H16N2O2 B14200038 N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide CAS No. 833456-06-7](/img/structure/B14200038.png)
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a cyclopropane ring attached to a carboxamide group, with a pyridine ring substituted with a formylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyridine derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the cyclopropane derivative with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used as a probe to study biological pathways and interactions at the molecular level.
Industrial Chemistry:
作用机制
The mechanism of action of N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide: Similar compounds include derivatives with different substituents on the pyridine or phenyl rings, such as methyl, ethyl, or halogen groups.
Uniqueness
This compound is unique due to its combination of a formyl group, a pyridine ring, and a cyclopropane ring. This combination provides a unique set of chemical properties and potential biological activities that distinguish it from other compounds.
属性
CAS 编号 |
833456-06-7 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
N-[[6-(3-formylphenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H16N2O2/c20-11-12-3-1-4-14(9-12)16-6-2-5-15(19-16)10-18-17(21)13-7-8-13/h1-6,9,11,13H,7-8,10H2,(H,18,21) |
InChI 键 |
CFEKJKFLFFQCNN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)


![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)

stannane](/img/structure/B14200014.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)

![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
